5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and cyclization, can yield pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, pyrimidine derivatives can inhibit the activity of certain enzymes or receptors, leading to their pharmacological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . Compared to these compounds, 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has unique structural features that may enhance its reactivity and specificity in certain applications. The presence of the bromine atom and the pyridin-3-ylmethyl group can significantly influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C20H17BrN4O2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-16-12-25(11-13-6-5-9-22-10-13)18(14-7-3-4-8-15(14)21)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3 |
InChI Key |
PWUVRLQZQNPUFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CC4=CN=CC=C4 |
Origin of Product |
United States |
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